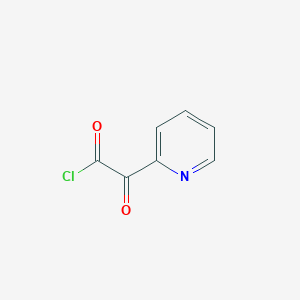
2-Oxo-2-(pyridin-2-yl)acetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(pyridin-2-yl)acetyl chloride is a chemical compound with the molecular formula C7H4ClNO2 and a molecular weight of 169.56516 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of a pyridine ring attached to an acetyl chloride group, which makes it a valuable intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(pyridin-2-yl)acetyl chloride typically involves the reaction of 2-pyridinecarboxylic acid with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acetyl chloride group. The general reaction scheme is as follows:
2-Pyridinecarboxylic acid+Thionyl chloride→2-Pyridineacetyl chloride, alpha-oxo-(9CI)+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-2-(pyridin-2-yl)acetyl chloride undergoes several types of chemical reactions, including:
Nucleophilic substitution: The acetyl chloride group is highly reactive towards nucleophiles, leading to the formation of various substituted products.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2-pyridinecarboxylic acid and hydrochloric acid.
Condensation reactions: It can react with amines to form amides, which are useful intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran are typically used to prevent hydrolysis.
Catalysts: In some reactions, catalysts such as pyridine or triethylamine are used to enhance the reaction rate.
Major Products
The major products formed from these reactions include substituted pyridine derivatives, amides, and esters, which are valuable in various chemical and pharmaceutical applications.
Applications De Recherche Scientifique
2-Oxo-2-(pyridin-2-yl)acetyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the modification of biomolecules, such as peptides and proteins, to study their structure and function.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(pyridin-2-yl)acetyl chloride involves its reactivity towards nucleophiles. The acetyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical reactions to form new bonds and create complex molecules. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparaison Avec Des Composés Similaires
2-Oxo-2-(pyridin-2-yl)acetyl chloride can be compared with other similar compounds, such as:
2-Pyridinecarboxylic acid: The parent compound from which this compound is derived.
2-Pyridineacetyl bromide: A similar compound where the chloride group is replaced with a bromide group, leading to different reactivity and applications.
2-Pyridineacetyl fluoride: Another similar compound with a fluoride group, which has unique properties and uses.
The uniqueness of this compound lies in its specific reactivity and the versatility it offers in chemical synthesis.
Propriétés
Numéro CAS |
143668-51-3 |
|---|---|
Formule moléculaire |
C7H4ClNO2 |
Poids moléculaire |
169.56 g/mol |
Nom IUPAC |
2-oxo-2-pyridin-2-ylacetyl chloride |
InChI |
InChI=1S/C7H4ClNO2/c8-7(11)6(10)5-3-1-2-4-9-5/h1-4H |
Clé InChI |
OOZYCWZJPHWJSX-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C(=O)C(=O)Cl |
SMILES canonique |
C1=CC=NC(=C1)C(=O)C(=O)Cl |
Synonymes |
2-Pyridineacetyl chloride, alpha-oxo- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















